2,3,5,6,7,8-Hexahydro-5-((dimethylamino)methylene)-3-oxo-4-isoquinolinecarbonitrile

Description

Systematic Nomenclature and Structural Features

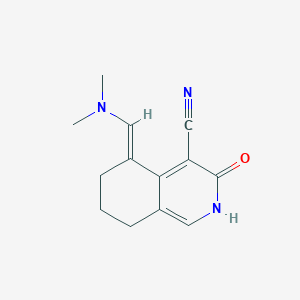

The systematic IUPAC name for this compound is (5E)-5-(dimethylaminomethylidene)-3-oxo-2,6,7,8-tetrahydroisoquinoline-4-carbonitrile . Its molecular formula, C₁₃H₁₅N₃O , corresponds to a molecular weight of 229.28 g/mol . The structure comprises:

- A hexahydroisoquinoline core (a bicyclic system with partial saturation in the heterocyclic ring).

- A dimethylamino methylene group (-N(CH₃)₂-CH=) at position 5, stabilized by conjugation with the adjacent ketone.

- A 3-oxo (ketone) group at position 3.

- A cyano (-C≡N) substituent at position 4.

The stereochemistry of the dimethylamino methylene group is defined by the E-configuration , as indicated by the (5E) prefix. The conjugated system formed by the ketone and methylene groups enhances the molecule’s stability and influences its reactivity in electrophilic substitutions.

Key Structural Data

| Property | Value/Descriptor | Source |

|---|---|---|

| SMILES Notation | O=C1C(C#N)=C2C(=CN1)CCC/C/2=C\N(C)C | |

| InChIKey | UIVGLQPOHJDDIF-CSKARUKUSA-N | |

| Topological Polar Surface Area | 56.1 Ų |

Historical Context in Heterocyclic Chemistry Research

Isoquinoline derivatives have been studied since the late 19th century, with early work focusing on alkaloids like papaverine. The synthesis of substituted isoquinolines gained momentum in the mid-20th century through methods such as the Bischler-Napieralski reaction , which constructs the isoquinoline ring via cyclodehydration of β-phenethylamides. The introduction of electron-withdrawing groups (e.g., nitriles) and conjugated substituents (e.g., methylene ketones) emerged later to modulate reactivity for applications in catalysis and drug discovery.

This compound’s design reflects modern strategies to balance aromatic character (from the isoquinoline core) with saturation (to reduce planarity and improve solubility). The dimethylamino group further introduces steric and electronic effects that influence intermolecular interactions.

Properties

CAS No. |

128767-22-6 |

|---|---|

Molecular Formula |

C13H15N3O |

Molecular Weight |

229.28 g/mol |

IUPAC Name |

(5E)-5-(dimethylaminomethylidene)-3-oxo-2,6,7,8-tetrahydroisoquinoline-4-carbonitrile |

InChI |

InChI=1S/C13H15N3O/c1-16(2)8-10-5-3-4-9-7-15-13(17)11(6-14)12(9)10/h7-8H,3-5H2,1-2H3,(H,15,17)/b10-8+ |

InChI Key |

UIVGLQPOHJDDIF-CSKARUKUSA-N |

Isomeric SMILES |

CN(C)/C=C/1\CCCC2=CNC(=O)C(=C21)C#N |

Canonical SMILES |

CN(C)C=C1CCCC2=CNC(=O)C(=C21)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-((Dimethylamino)methylene)-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile typically involves a multi-step process. One common method includes the reaction of methyl N-arylglycinates with isocyanates and N,N-dimethylformamide dimethyl acetal (DMFDMA) under microwave irradiation. This method provides the compound as a single E-stereoisomer in high overall yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for this compound are less frequently documented.

Substitution: The compound can participate in substitution reactions, particularly involving the dimethylamino group.

Common reagents and conditions used in these reactions include microwave irradiation for synthesis and mCPBA for oxidation. Major products formed from these reactions include various derivatives with potential biological activity.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block for synthesizing other complex molecules. Notably, it is utilized in the synthesis of oxoaplysinopsins and parabanic acids. The process often involves multi-step reactions where the compound acts as an intermediary.

Research has demonstrated that derivatives of this compound exhibit antifungal activity against various pathogens, particularly Candida species. The mechanism of action is believed to involve the inhibition of key enzymes within the fungal metabolic pathways.

Pharmaceutical Development

Due to its biological activities, the compound is a candidate for drug development. Its derivatives have been investigated for potential therapeutic applications, particularly in treating fungal infections.

| Activity Type | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | Inhibition of HMGR enzyme | |

| Anticancer | Various cancer cell lines | Induction of apoptosis |

Case Study 1: Antifungal Properties

A study conducted on the antifungal efficacy of 2,3,5,6,7,8-Hexahydro-5-((dimethylamino)methylene)-3-oxo-4-isoquinolinecarbonitrile showed promising results against Candida albicans. The compound was tested in vitro and demonstrated significant growth inhibition at concentrations as low as 10 µg/mL. The study concluded that the compound's structural features contribute to its ability to interact with fungal cell membranes effectively.

Case Study 2: Synthesis and Characterization

Another research focused on synthesizing derivatives from this compound through microwave-assisted methods. The study highlighted the efficiency of the synthesis process and characterized the products using techniques such as NMR and mass spectrometry. The derivatives exhibited enhanced biological activities compared to the parent compound.

Mechanism of Action

The mechanism by which 5-((Dimethylamino)methylene)-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, its antifungal activity is likely due to inhibitory interactions with the active site of the fungal HMGR enzyme . This interaction disrupts essential biological processes within the fungal cells, leading to growth inhibition.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

(a) Hexahydroquinoline vs. Isoquinoline Derivatives

- Target Compound: Hexahydroisoquinoline core (rigid bicyclic system).

- Analog (311315-58-9): Hexahydroquinoline core (monocyclic with fused benzene), featuring a thiophen-3-yl group at position 4 and a 4-methylphenyl group at position 1. The thiophene introduces sulfur-based electronic effects, while the methylphenyl increases lipophilicity .

- Analog (339336-48-0): Hexahydroquinoline with 7,7-dimethyl substitution, increasing steric hindrance, and a 3,4,5-trimethoxyphenyl group at position 4. The trimethoxy substituent enhances electron donation, contrasting with the dimethylamino group in the target compound .

(b) Chromene-Based Systems

- Analog (C24H22N2O4·H2O): Chromene core (oxygen-containing heterocycle) with 3,4-dimethoxyphenyl and phenyl substituents.

Substituent Effects on Physicochemical Properties

Electronic and Steric Influences

- Analog (339336-48-0): Trimethoxyphenyl offers moderate electron donation but with increased steric bulk .

- Electron-Withdrawing Groups :

- Analog (441783-41-1) : Nitro group (2-methyl-5-nitrophenyl) introduces strong electron withdrawal, reducing electron density at the core and increasing reactivity .

Biological Activity

The compound 2,3,5,6,7,8-Hexahydro-5-((dimethylamino)methylene)-3-oxo-4-isoquinolinecarbonitrile , also known by its CAS number 128767-22-6 , is a member of the isoquinoline family and has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and toxicity data.

- Molecular Formula : C13H15N3O

- Molecular Weight : 229.31 g/mol

- Structure : The compound features a hexahydroisoquinoline ring system with a dimethylaminomethylene group and a carbonitrile functional group.

Antimicrobial Activity

Research has indicated that compounds similar to hexahydroisoquinolines exhibit antimicrobial properties. A study involving derivatives of isoquinoline showed significant activity against various bacterial strains, suggesting that the presence of the isoquinoline structure may enhance antimicrobial efficacy .

Anticancer Properties

Preliminary studies have suggested that isoquinoline derivatives, including hexahydro variants, may possess anticancer properties. For instance, in vitro assays demonstrated that certain isoquinoline derivatives could inhibit cancer cell proliferation. A notable study reported that compounds with similar structures induced apoptosis in human cancer cell lines through mitochondrial pathways .

Neuropharmacological Effects

Isoquinoline derivatives have been explored for their neuropharmacological effects. Research indicates that they may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The dimethylamino group is hypothesized to enhance blood-brain barrier permeability, which could facilitate central nervous system activity .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various isoquinoline derivatives against Gram-positive and Gram-negative bacteria. The hexahydro compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a laboratory setting, researchers tested the anticancer properties of hexahydroisoquinoline derivatives on breast cancer cell lines (MCF-7). The results indicated that these compounds inhibited cell growth and induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,5,6,7,8-hexahydro-5-((dimethylamino)methylene)-3-oxo-4-isoquinolinecarbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions using cyclohexanone derivatives, dimethylamine-containing aldehydes, and cyanoacetate precursors under reflux in ethanol, catalyzed by ammonium acetate. For example, refluxing equimolar amounts of an aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde), cyclohexanone, ethyl cyanoacetate, and ammonium acetate in ethanol for 5 hours yields analogous hexahydroquinoline carbonitriles . Optimization may include adjusting solvent polarity (e.g., switching to greener solvents like PEG-400), varying catalyst loadings, or employing microwave-assisted synthesis to reduce reaction time.

| Reaction Parameters | Typical Conditions |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (~78°C) |

| Catalyst | Ammonium acetate |

| Reaction Time | 5–24 hours |

| Yield Range | 60–85% (dependent on R-group) |

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]⁺ at m/z 175 for C₁₁H₁₁N₃O) and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino methylene protons at δ ~3.0–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (≥95% as per industry standards) using C18 columns and UV detection .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds (e.g., hexahydroquinoline derivatives with nitrile groups). Key precautions include:

- Use of nitrile gloves, fume hoods, and eye protection to avoid inhalation/contact.

- Storage in airtight containers at 2–8°C to prevent degradation .

- Immediate neutralization of spills with sodium bicarbonate or specialized absorbents .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate and degradation pathways of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate properties like biodegradation half-life and soil adsorption coefficients (Koc). For example:

- Calculate logP (0.89) to assess hydrophobicity and potential bioaccumulation .

- Simulate hydrolysis pathways using density functional theory (DFT) to identify labile bonds (e.g., nitrile group reactivity under acidic conditions) .

- Experimental Validation : Conduct OECD 301B ready biodegradability tests in aqueous media with activated sludge to compare predicted vs. observed degradation rates .

Q. What experimental designs are optimal for evaluating the compound’s bioactivity in multi-variable systems?

- Methodological Answer : Use split-split plot designs to account for variables like concentration, exposure time, and biological replicates. For example:

- Main Plots : Dose levels (e.g., 0.1–100 µM).

- Subplots : Cell lines or model organisms (e.g., HepG2 for hepatotoxicity).

- Sub-Subplots : Time points (24, 48, 72 hours).

- Include ≥4 replicates to ensure statistical power (ANOVA, p < 0.05) .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s mechanism of action in biological systems?

- Methodological Answer : Synthesize analogs (e.g., replacing dimethylamino with methoxy or halogen groups) and compare:

- Kinetic Studies : Measure IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450 isoforms).

- Molecular Docking : Map interactions with target proteins (e.g., binding affinity to kinase active sites).

- Structure-Activity Relationship (SAR) : Correlate substituent electronic effects (Hammett σ values) with activity trends .

Data Contradictions and Resolution Strategies

Q. How should researchers address discrepancies in reported synthetic yields for hexahydroquinoline derivatives?

- Methodological Answer : Investigate variables such as:

- Purity of Starting Materials : Impurities in aldehydes or solvents can reduce yields.

- Crystallization Conditions : Recrystallization in ethanol vs. acetonitrile may alter recovery rates .

- Catalyst Source : Commercial vs. in-situ-generated ammonium acetate (trace moisture impacts reactivity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.